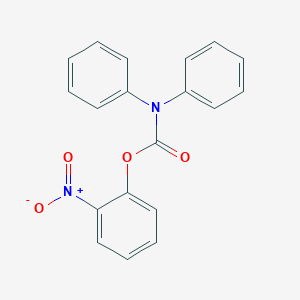
2-Nitrophenyl diphenylcarbamate
Vue d'ensemble
Description
2-Nitrophenyl diphenylcarbamate is a chemical compound with the molecular formula C19H14N2O4 . It is not intended for human or veterinary use and is primarily used for research.
Synthesis Analysis
The synthesis of compounds similar to 2-Nitrophenyl diphenylcarbamate involves a series of reactions starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . Another method involves the reaction of amines with potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis
The molecular structure of 2-Nitrophenyl diphenylcarbamate consists of 19 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms .Applications De Recherche Scientifique
Determination of Chymotrypsin
2-Nitrophenyl diphenylcarbamate can be used for the determination of chymotrypsin . It liberates 4-hydroxy-3-nitrobenzoic acid, which can be used to measure the activity of chymotrypsin .
Inhibition of Histamine Release
This compound has been found to inhibit anti-IgE-mediated histamine release . This could potentially be useful in the treatment of allergic reactions, where histamine release is a key factor .
Inhibition of Inositol Trisphosphate (IP3) Production
2-Nitrophenyl diphenylcarbamate inhibits IP3 production in mast cells . IP3 is a secondary messenger molecule that plays a crucial role in the transmission of signals within cells .
Inhibition of Phospholipase C (PLC)
The compound possibly inhibits phospholipase C (PLC) by a mechanism involving the inhibition of PLC . PLC plays a key role in cellular functions such as cell growth and differentiation .
Photocleavage for Controlled Drug Release
2-Nitrophenyl diphenylcarbamate has been used in the photocleavage of an amphiphilic copolymer for spatiotemporally controlled drug release . Upon photo-illumination, the carbamate linkage is susceptible to cleavage, leading to the release of the drug .
Use in Amphiphile-based Drug Delivery Systems
The compound has been used in amphiphile-based drug delivery systems . The hydrophobicity of the conjugated nitrophenyl components in the amphiphiles enables their self-assembly with the hydrophobic chemotherapeutic drug (doxorubicin) as the internal drug reservoirs .
Safety and Hazards
While specific safety data for 2-Nitrophenyl diphenylcarbamate is not available, related compounds such as 2-Nitrophenyl-ß-D-galactopyranoside and 2-Nitrophenyl isocyanate have safety data sheets available . These documents provide information on handling, storage, and disposal of the compounds, as well as first-aid measures, fire-fighting measures, and exposure controls.
Mécanisme D'action
- PqsD plays a crucial role in quorum sensing (QS), a communication system that allows bacteria to coordinate their behavior collectively rather than as individual cells .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Propriétés
IUPAC Name |
(2-nitrophenyl) N,N-diphenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4/c22-19(25-18-14-8-7-13-17(18)21(23)24)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVUENBOEYPLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrophenyl diphenylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(4-chlorophenyl)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B458897.png)
![2-fluoro-N-(4-{[(4-methoxyphenyl)acetyl]amino}phenyl)benzamide](/img/structure/B458898.png)
![4-{[(4-chlorophenyl)acetyl]amino}-N-(2-methoxyphenyl)benzamide](/img/structure/B458899.png)
![N-(3-chlorophenyl)-2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)acetamide](/img/structure/B458900.png)
![2-{[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide](/img/structure/B458901.png)
![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B458904.png)
![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(2-methylphenyl)acetamide](/img/structure/B458905.png)
![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-phenylacetamide](/img/structure/B458909.png)
![N-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B458910.png)
![12-Methyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]di[1,2,4]triazolo[4,3-a:1,5-c]pyrimidin-7-yl hydrosulfide](/img/structure/B458911.png)

![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B458914.png)
![2,2-dimethyl-5-phenyl-8-(1-pyrrolidinyl)-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B458916.png)
![N-benzyl-2-(19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaen-3-ylsulfanyl)acetamide](/img/structure/B458917.png)